3,7-Di-O-methylquercetin
Overview
Description
3,7-Di-O-methylquercetin is a natural compound, also known as 3,7-dimethylflavone . It is a white or slightly yellow crystalline powder, almost insoluble in water, but soluble in organic solvents such as methanol and ethanol . It is often used as a natural pharmacologically active substance . It has various biological activities, including antioxidant, anti-inflammatory, and anti-tumor activities .
Synthesis Analysis
The synthesis of 3,7-Di-O-methylquercetin involves the permethylation of quercetin, followed by selective demethylation using either BBr3 or BCl3/TBAI (tetra-butylammonium iodide) . This reaction can be easily scaled up, providing an efficient and large-scale preparation of O-methylquercetins .
Molecular Structure Analysis
The molecular formula of 3,7-Di-O-methylquercetin is C17H14O7 . It is a dimethoxyflavone that is the 3,7-di-O-methyl derivative of quercetin .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,7-Di-O-methylquercetin include permethylation and selective demethylation . The permethylation of quercetin results in penta-O-methylquercetin, which is then selectively demethylated using either BBr3 or BCl3/TBAI to yield various O-methylquercetins .
Physical And Chemical Properties Analysis
3,7-Di-O-methylquercetin is a white or slightly yellow crystalline powder . It is almost insoluble in water, but soluble in organic solvents such as methanol and ethanol .
Scientific Research Applications
Antiproliferative and Antimicrobial Effects
3,7-Di-O-methylquercetin has shown notable antiproliferative and antimicrobial properties. In studies focusing on compounds isolated from Inula viscosa, flavonoids including 3,7-Di-O-methylquercetin demonstrated significant antiproliferative activity against various cancer cell lines. These compounds induced apoptosis in treated cancer cells, evidenced by DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. Additionally, antimicrobial effects were observed, including inhibition of bacterial strains such as Bacillus cereus and Salmonella typhimurium, indicating its potential as an anticancer and antimicrobial agent (Talib, Zarga, & Mahasneh, 2012).
Anti-Inflammatory Activities
Compounds similar to 3,7-Di-O-methylquercetin, isolated from Piliostigma thonningii, were found to have anti-inflammatory properties. They demonstrated the ability to inhibit prostaglandin synthesis, which is crucial in inflammatory responses. These findings support the traditional use of the plant in treating infections and inflammatory conditions (Ibewuike et al., 1997).
Antiviral Properties
Research on the antiviral effects of methylated quercetins, like 3,7-Di-O-methylquercetin, has shown their potential in inhibiting viral replication. For instance, studies on 3-methylquercetin, a structurally related compound, demonstrated a powerful blocking effect on poliovirus replication by selectively inhibiting poliovirus RNA synthesis (Castrillo & Carrasco, 1986).
Pharmaceutical Applications
The synthesis and extraction of 3,7-Di-O-methylquercetin from natural sources like Nicotiana tabacum L. trichomes have been explored for pharmaceutical applications. Efficient methods for extracting and isolating this flavonoid offer potential for biological tests and pharmaceutical use, especially given its antioxidant, antiviral, and anticancer properties (Schwingel et al., 2014).
Potential in Skin Care Products
Studies suggest that methylquercetins like 3,7-Di-O-methylquercetin could be effective in skin care products. They have been found to stimulate melanin biosynthesis in a three-dimensional skin model, suggesting their potential utility in products aimed at skin health and possibly in preventing hair graying (Yamauchi & Mitsunaga, 2018).
Future Directions
Research has shown that 3,7-Di-O-methylquercetin has potential for preventing and treating cardiovascular diseases, cancer, and other diseases due to its antioxidant, anti-inflammatory, and anti-tumor activities . Further studies are needed to better understand its properties and the scientific basis for its application in clinical practice .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAXSNNYBCFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174734 | |
Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Di-O-methylquercetin | |
CAS RN |
2068-02-2 | |
Record name | Quercetin 3,7-dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2068-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-O-Dimethylquercetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-DIMETHYLQUERCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethylquercetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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